molecular formula C9H8F3NO2 B6278828 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid CAS No. 851045-51-7

2-amino-3-methyl-4-(trifluoromethyl)benzoic acid

Cat. No.: B6278828
CAS No.: 851045-51-7
M. Wt: 219.16 g/mol
InChI Key: VFDUATBWQMJDFP-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-4-(trifluoromethyl)benzoic acid is a multifunctional benzoic acid derivative offered for research and development purposes. This compound combines a carboxylic acid group, an aromatic amine, and a metabolically stable trifluoromethyl group on a benzene ring, making it a valuable scaffold in medicinal chemistry and drug discovery. Its primary research application is as a key synthetic intermediate or building block in the design and synthesis of novel active molecules, such as enzyme inhibitors or receptor modulators. The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to explore structure-activity relationships. The trifluoromethyl group is of particular interest due to its ability to influence the molecule's lipophilicity, metabolic stability, and binding affinity. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

851045-51-7

Molecular Formula

C9H8F3NO2

Molecular Weight

219.16 g/mol

IUPAC Name

2-amino-3-methyl-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H8F3NO2/c1-4-6(9(10,11)12)3-2-5(7(4)13)8(14)15/h2-3H,13H2,1H3,(H,14,15)

InChI Key

VFDUATBWQMJDFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1N)C(=O)O)C(F)(F)F

Purity

91

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Methyl 4 Trifluoromethyl Benzoic Acid and Analogues

Established Synthetic Pathways to Anthranilic Acid Derivatives

The synthesis of anthranilic acid and its derivatives is a well-established area of organic chemistry, with both classical and modern methods available to the synthetic chemist. These methods provide the foundation for the construction of more complex molecules like 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid.

Classical Approaches for Aminobenzoic Acid Synthesis

Historically, the synthesis of aminobenzoic acids has relied on a set of robust and dependable reactions. One of the most prominent methods is the Hofmann rearrangement , which converts a primary amide to a primary amine with one fewer carbon atom. In the context of anthranilic acid synthesis, this typically involves the treatment of phthalamic acid (derived from phthalic anhydride) with a hypohalite solution.

Another cornerstone of classical aminobenzoic acid synthesis is the Sandmeyer reaction . This reaction allows for the conversion of an aryl diazonium salt, prepared from an aniline (B41778) derivative, into a variety of functional groups, including halides and cyano groups. While not a direct amination method, it is crucial for introducing precursors that can be subsequently converted to the amino group or for synthesizing substituted anilines that can then be carboxylated.

The reduction of nitrobenzoic acids is also a widely used classical approach. Aromatic nitration is a facile reaction, and the subsequent reduction of the nitro group to an amine can be achieved with a variety of reagents, including metals in acidic media (e.g., Fe/HCl, Sn/HCl) or through catalytic hydrogenation.

Classical MethodStarting MaterialKey ReagentsProduct
Hofmann RearrangementPhthalamic acidNaOBr or NaOClAnthranilic acid
Sandmeyer ReactionAryl diazonium saltCuX (X = Cl, Br, CN)Aryl halide/nitrile
Reduction of Nitro GroupNitrobenzoic acidFe/HCl, H₂/Pd-CAminobenzoic acid

Preparative Methods for Trifluoromethylated Benzoic Acid Scaffolds

The introduction of a trifluoromethyl (-CF₃) group into a benzoic acid scaffold presents unique synthetic challenges and is a key step in the synthesis of the title compound.

A common strategy for the synthesis of trifluoromethylated benzoic acids is the oxidation of a methyl group on a trifluoromethylated benzene (B151609) derivative. For instance, a trifluoromethylated toluene (B28343) can be oxidized to the corresponding benzoic acid. Various oxidizing agents can be employed for this transformation, including potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and catalytic methods using transition metals like cobalt or manganese in the presence of an oxygen source. The choice of oxidant and reaction conditions is crucial to avoid degradation of the trifluoromethyl group, which can be sensitive to harsh oxidative environments.

A plausible starting material for the synthesis of this compound is 3-methyl-4-(trifluoromethyl)toluene. Oxidation of the methyl group at the 1-position would yield 3-methyl-4-(trifluoromethyl)benzoic acid, a key intermediate.

With the trifluoromethylated and methylated benzoic acid scaffold in hand, the next critical step is the introduction of the amino group at the 2-position. A standard and effective method to achieve this is through a nitration-reduction sequence.

The nitration of 3-methyl-4-(trifluoromethyl)benzoic acid is expected to be directed by the existing substituents. The carboxylic acid group is a meta-director, while the methyl group is an ortho, para-director. The trifluoromethyl group is also a meta-director. In this case, the directing effects would favor nitration at the 2- and 6-positions. Careful control of reaction conditions, such as temperature and the choice of nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), is necessary to achieve the desired regioselectivity for the 2-nitro isomer.

Once the 2-nitro-3-methyl-4-(trifluoromethyl)benzoic acid is obtained, the nitro group can be reduced to the corresponding amine. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method for this transformation. Other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can also be employed.

ReactionSubstrateReagentsProduct
Oxidation3-methyl-4-(trifluoromethyl)tolueneKMnO₄ or other oxidants3-methyl-4-(trifluoromethyl)benzoic acid
Nitration3-methyl-4-(trifluoromethyl)benzoic acidHNO₃/H₂SO₄2-nitro-3-methyl-4-(trifluoromethyl)benzoic acid
Reduction2-nitro-3-methyl-4-(trifluoromethyl)benzoic acidH₂/Pd-C or Fe/HClThis compound

Synthesis of this compound via Multi-Step Convergent or Linear Synthesis

Based on the fundamental reactions discussed, a plausible linear synthetic route to this compound can be proposed. This multi-step process would likely begin with a readily available starting material and proceed through a series of sequential transformations.

A potential linear synthesis could start from 3-methyl-4-(trifluoromethyl)aniline . This aniline could be protected, for example, as an acetanilide, to direct subsequent reactions and moderate the reactivity of the amino group. The acetylated compound could then undergo a Friedel-Crafts acylation or a related reaction to introduce a precursor to the carboxylic acid group. However, a more direct and likely more efficient route would be to start from a toluene derivative as outlined previously.

Therefore, a probable and efficient linear synthesis is as follows:

Oxidation: Start with 3-methyl-4-(trifluoromethyl)toluene and oxidize the methyl group at the 1-position to a carboxylic acid using a suitable oxidizing agent like potassium permanganate. This would yield 3-methyl-4-(trifluoromethyl)benzoic acid .

Nitration: The resulting benzoic acid derivative would then be nitrated. The directing effects of the existing substituents would favor the introduction of a nitro group at the 2-position, leading to 2-nitro-3-methyl-4-(trifluoromethyl)benzoic acid . Separation of isomers might be necessary at this stage.

Reduction: Finally, the nitro group is reduced to an amino group. Catalytic hydrogenation is a common and effective method for this step, yielding the target molecule, This compound .

A convergent synthesis approach is less likely for a small molecule like this, as it typically involves the synthesis of separate complex fragments that are then joined together. For this particular target, a linear approach is generally more straightforward and efficient.

Advanced Synthetic Strategies and Process Optimization

While classical methods provide a reliable foundation, modern synthetic chemistry offers a range of advanced strategies that can improve the efficiency, safety, and environmental impact of the synthesis of this compound.

One area of advancement is in catalytic C-H amination . These methods aim to directly introduce an amino group onto an aromatic C-H bond, bypassing the need for a nitration-reduction sequence. Transition metal catalysts, particularly those based on rhodium, iridium, and palladium, have been developed for the ortho-C-H amination of benzoic acids. These reactions often utilize a directing group, which can be the carboxylic acid itself, to achieve high regioselectivity. While this is a promising area, the specific application to a substrate as electronically complex as 3-methyl-4-(trifluoromethyl)benzoic acid would require specific catalyst development and optimization.

Another important advanced strategy is the use of flow chemistry . Performing reactions, particularly hazardous ones like nitration, in a continuous flow reactor can offer significant advantages in terms of safety, heat transfer, and scalability. The small reaction volumes and precise control over reaction parameters in a flow system can lead to higher yields, better selectivity, and a safer process compared to traditional batch reactions. The nitration of 3-methyl-4-(trifluoromethyl)benzoic acid could be a prime candidate for optimization using flow chemistry.

Microwave-assisted synthesis is another technique that can be used to accelerate reaction times and improve yields. The rapid and uniform heating provided by microwave irradiation can significantly enhance the rates of many organic reactions, including oxidations, nitrations, and reductions.

Finally, process optimization through statistical methods like Design of Experiments (DoE) can be employed to systematically investigate the effects of various reaction parameters (e.g., temperature, concentration, catalyst loading) on the yield and purity of the final product. This approach can lead to the development of a more robust, efficient, and cost-effective manufacturing process.

Advanced StrategyDescriptionPotential Application in Synthesis
Catalytic C-H AminationDirect introduction of an amino group onto a C-H bond using a transition metal catalyst.Direct amination of 3-methyl-4-(trifluoromethyl)benzoic acid at the 2-position.
Flow ChemistryPerforming reactions in a continuous flow reactor for improved safety, control, and scalability.Optimization of the nitration step to enhance safety and selectivity.
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reaction rates and improve yields.Speeding up the oxidation, nitration, or reduction steps.
Process Optimization (DoE)Statistical methods to systematically optimize reaction conditions for improved yield and purity.Fine-tuning the entire synthetic route for industrial-scale production.

Catalytic Approaches in Aromatic Carboxylation and Amination

The construction of the anthranilic acid core often involves the strategic introduction of an amino group ortho to a carboxylic acid. Modern transition-metal catalysis provides powerful tools for these transformations, often proceeding through C-H bond activation.

Iron-catalyzed ortho-amination of aromatic carboxamides, using directing groups like 8-quinolinylamide, allows for the direct installation of an amino group onto the aromatic ring with high yield. nih.gov This method utilizes N-chloroamines as the nitrogen source in the presence of an iron/diphosphine catalyst. nih.gov Similarly, copper-catalyzed amination represents another key strategy. For instance, the coupling of 2-bromobenzoic acids with various aliphatic and aromatic amines can be achieved with high chemo- and regioselectivity without the need for protecting the carboxylic acid group. scilit.com These catalytic systems are crucial for synthesizing a diverse library of anthranilic acid derivatives. mdpi.comekb.eg

While direct catalytic carboxylation of a pre-existing aniline derivative is another theoretical route, the amination of a pre-functionalized benzoic acid is often more synthetically accessible for this class of compounds.

Regioselective Functionalization of Benzoic Acid Rings

Achieving the specific 2,3,4-substitution pattern of the target molecule is a significant challenge that hinges on regioselective functionalization. Directed ortho-metalation (DoM) is a premier strategy for this purpose. uwindsor.ca The carboxylic acid group itself can act as a directing group for lithiation at the ortho position using strong bases like sec-butyllithium (B1581126) in the presence of TMEDA. semanticscholar.orgrsc.orgresearchgate.net

However, in a polysubstituted ring, the outcome depends on the hierarchy of directing groups. Studies on substituted benzoic acids show that chloro and fluoro groups can work in concert with the carboxylic acid to direct metalation, whereas methoxy (B1213986) and trifluoromethyl groups may not show the same complementarity. rsc.orgresearchgate.net For functionalizing aromatic amines, the amino group is often converted into a more potent directing group, such as a pivaloyl amide (N-pivaloylaniline), to facilitate ortho-lithiation and subsequent reaction with an electrophile. acs.org By employing a sequence of DoM and other aromatic substitution reactions, chemists can meticulously build the desired substitution pattern on the benzoic acid ring.

Stereoselective Synthesis of Fluorinated Amino Acids (Broader Context)

While this compound is an aromatic amino acid, the broader field of stereoselective synthesis of fluorinated α-amino acids offers valuable insights into constructing complex fluorine-containing molecules. These chiral building blocks are of immense interest in medicinal chemistry, as the inclusion of fluorine can significantly alter a molecule's metabolic stability and binding properties. nih.gov

Key strategies for their enantioselective synthesis include:

Catalytic Reduction: The asymmetric reduction of trifluoromethyl-substituted ketimines is a common and effective method to produce chiral α-trifluoromethyl amines. nih.gov

Nucleophilic Addition: The addition of aryl nucleophiles to chiral N-sulfinyl CF3-imines provides a reliable route to enantiopure benzylic amines. nih.gov

Reductive Amination: A highly efficient approach involves the heterogeneous catalytic reductive amination of α,α,α-trifluoromethyl ketones with chiral α-methylbenzylamines, followed by hydrogenolysis to yield the desired chiral primary amines. researchgate.net

These methods underscore the advanced catalytic systems developed to control stereochemistry in the synthesis of fluorinated amino compounds.

Principles of Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly influencing the synthesis of complex molecules like fluorinated anthranilic acids. This involves minimizing waste, using less hazardous reagents, and improving energy efficiency. tandfonline.com A major focus is the replacement of stoichiometric reagents with catalytic alternatives. For example, the reduction of a nitro group, a common step in the synthesis of anilines, traditionally used stoichiometric iron powder, which generates significant waste. researchgate.net Modern approaches favor clean and environmentally friendly catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C). researchgate.net

Furthermore, green chemistry encourages the use of safer and more sustainable solvents. The synthesis of quinazolinones, which are derived from anthranilic acids, has been demonstrated using deep eutectic solvents (DES) like choline (B1196258) chloride:urea in conjunction with microwave heating, significantly reducing the reliance on volatile organic solvents. tandfonline.com The industrial synthesis of anthranilic acid itself has evolved from older methods to more efficient pathways to minimize environmental impact. ekb.eg

Derivatization and Chemical Transformations of this compound

The carboxylic acid moiety of the title compound is a versatile handle for further chemical modification, primarily through the formation of ester and amide derivatives.

Synthesis of Ester Derivatives

Esterification of the carboxylic acid is a fundamental transformation. For analogues like 2-amino-4-trifluoromethyl-benzoic acid, this can be achieved by heating with methanol (B129727) in the presence of a Lewis acid such as boron trifluoride etherate. prepchem.com

More recently, heterogeneous solid acid catalysts have been developed for esterifications, aligning with green chemistry principles. A zirconium/titanium (Zr/Ti) solid superacid catalyst has been shown to be effective for the esterification of a wide range of substituted benzoic acids with methanol. mdpi.com The efficiency of such catalytic reactions can be influenced by the substitution pattern on the benzoic acid ring. Notably, the presence of ortho substituents can decrease the reaction yield due to steric hindrance, a factor relevant to the 2,3-disubstituted nature of the target compound. mdpi.com

Starting MaterialReagents & ConditionsProductYieldReference
2-Amino-4-trifluoromethyl-benzoic acidMethanol, Boron trifluoride etherate, Reflux, 99hMethyl 2-amino-4-trifluoromethyl-benzoateNot specified, but preparative scale prepchem.com
Benzoic Acid (general)Methanol, Zr/Ti solid acid catalyst, 120 °C, 24hMethyl BenzoateHigh mdpi.com
Ortho-substituted Benzoic AcidsMethanol, Zr/Ti solid acid catalyst, 120 °C, 24hCorresponding Methyl EsterLower yields due to steric hindrance mdpi.com

Amidation Reactions and Formation of Substituted Amides

The conversion of this compound to its amide derivatives is another key transformation. However, the synthesis of amides from anthranilic acids can be challenging because the aromatic amine is deactivated due to resonance effects, making the carboxylic acid less reactive. nih.gov

To overcome this, standard peptide coupling reagents are often employed. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with additives like hydroxybenzotriazole (B1436442) (HOBT) are used to activate the carboxylic acid for nucleophilic attack by an amine. nih.gov This methodology is widely applied in the synthesis of biologically active molecules. For instance, various fluorinated anthranilic diamides with insecticidal properties have been prepared, highlighting the importance of this class of compounds and the necessity of efficient amidation protocols. nih.gov

Starting Material ClassCoupling Reagents/MethodAmineGeneral ProductReference
Anthranilic Acid DerivativesEDCI, HOBTPhenyl hydrazine (B178648)N-Aryl benzoyl hydrazide derivatives nih.gov
Anthranilic AcidHigh concentration, HOAt, N-methyl morpholineAmino Acid EstersDipeptides nih.gov
Fluorinated Anthranilic AcidsNot specified (likely coupling agents)Aromatic AminesInsecticidal Diamides nih.gov

Cyclization Reactions to Form Heterocyclic Systems

The structure of this compound, an anthranilic acid derivative, contains vicinal amino and carboxylic acid groups, making it an ideal precursor for cyclization reactions to form fused heterocyclic systems. One of the most prominent classes of heterocycles synthesized from anthranilic acids are quinazolinones and their derivatives. These compounds are formed by reacting the anthranilic acid with a source of one or more carbon atoms and a nitrogen atom, leading to the formation of a pyrimidine (B1678525) ring fused to the existing benzene ring.

The general approach involves the reaction of the anthranilic acid analogue with reagents like amides, nitriles, or isocyanates. nih.gov For instance, the Niementowski synthesis involves the condensation of anthranilic acid with acid amides to yield 4(3H)-quinazolinones. nih.gov Another common strategy is the initial conversion of the anthranilic acid to an intermediate like an N-acylanthranilic acid or a benzoxazinone, which is then cyclized with a nitrogen source such as ammonia, a primary amine, or hydrazine. nih.govresearchgate.net

In the context of trifluoromethyl-substituted analogues, such as 2-amino-4-(trifluoromethyl)benzoic acid, these cyclization reactions are well-documented for producing potent biologically active molecules. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of the starting material and the properties of the resulting heterocyclic product.

A key intermediate derived from trifluoromethyl-substituted anthranilic acid is 2-(trifluoromethyl)-3,1-benzoxazin-4-one. This compound can be synthesized and subsequently reacted with various nitrogen nucleophiles to afford a range of substituted quinazolinones. For example, reaction with primary amines in acetic acid leads to the formation of 3-aryl-2-(trifluoromethyl)quinazolin-4(3H)-ones. researchgate.net Similarly, reaction with hydrazine hydrate (B1144303) yields the corresponding 3-amino-2-(trifluoromethyl)quinazolinone, which can be further modified. researchgate.net

Starting AnalogueReagent(s)Resulting Heterocyclic SystemReaction Conditions
2-Amino-4-(trifluoromethyl)benzoic AcidFormamide7-(Trifluoromethyl)quinazolin-4(3H)-oneHeating
2-Amino-4-(trifluoromethyl)benzoic Acid1. Trifluoroacetic anhydride (B1165640) 2. Primary Amine (R-NH₂)3-Substituted-7-(trifluoromethyl)-2-(trifluoromethyl)quinazolin-4(3H)-oneTwo-step: Benzoxazinone formation, then condensation
2-Amino-4-(trifluoromethyl)benzoic Acid1. Trifluoroacetic anhydride 2. Hydrazine hydrate3-Amino-7-(trifluoromethyl)-2-(trifluoromethyl)quinazolin-4(3H)-oneTwo-step: Benzoxazinone formation, then condensation
2-Aminobenzonitrile AnalogueAldehyde, Arylboronic acidSubstituted QuinazolinePalladium-catalyzed three-component reaction

Condensation Reactions, Including Schiff Base Formation

The primary amino group of this compound is a nucleophilic center that readily participates in condensation reactions with carbonyl compounds, such as aldehydes and ketones. The most common of these reactions is the formation of a Schiff base (or imine), which contains a carbon-nitrogen double bond (azomethine group). bepls.com This reaction is typically reversible and acid- or base-catalyzed, often involving the removal of water to drive the equilibrium toward the product. bepls.com

The general mechanism involves the nucleophilic attack of the amino group on the carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal. nih.gov Subsequent dehydration of the hemiaminal yields the stable imine product. The reactivity of the amino group is influenced by the electronic effects of the substituents on the aromatic ring. The methyl group (-CH₃) is weakly electron-donating, while the carboxylic acid (-COOH) and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing. These competing effects modulate the nucleophilicity of the nitrogen atom, influencing reaction rates and equilibrium positions.

Schiff bases derived from anthranilic acid analogues can be valuable intermediates themselves or the final target compounds. For example, 3-amino-2-(trifluoromethyl)quinazolinone, formed via the cyclization reactions described previously, can undergo condensation with various aldehydes or isatin (B1672199) to produce the corresponding Schiff's bases. researchgate.net These reactions demonstrate the utility of sequential cyclization and condensation reactions to build molecular complexity.

While specific examples starting directly from this compound are not prevalent in readily available literature, the principles of Schiff base formation are broadly applicable. Condensation with various substituted benzaldehydes would yield a library of imines with diverse electronic and steric properties. However, it is noteworthy that attempts to synthesize certain Schiff bases, for instance from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione and 4-trifluoromethylbenzaldehyde, have been reported as unsuccessful, suggesting that strong electronic deactivation of the carbonyl component can sometimes hinder the reaction. nih.gov

Amine Starting MaterialCarbonyl CompoundProduct TypeGeneral Conditions
This compoundBenzaldehydeSchiff Base (Imine)Acid or base catalysis, reflux in alcohol, water removal
This compoundSalicylaldehydeSchiff Base (Imine)Reflux in ethanol
This compoundAcetoneSchiff Base (Imine)Acid catalysis, water removal
3-Amino-quinazolinone AnalogueAromatic Aldehyde (Ar-CHO)Quinazolinone-derived Schiff BaseCondensation reaction

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 2 Amino 3 Methyl 4 Trifluoromethyl Benzoic Acid

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing IR and Raman techniques, probes the vibrational modes of a molecule. The resulting spectra are unique molecular fingerprints, offering valuable information about the presence and environment of specific functional groups.

Infrared (IR) Spectroscopic Analysis and Band Assignments

An experimental IR spectrum of 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid would be expected to exhibit characteristic absorption bands. For instance, the amino (-NH2) group would likely show symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The carboxylic acid (-COOH) functional group would present a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption between 1680-1710 cm⁻¹. The trifluoromethyl (-CF3) group is known to have strong absorption bands in the 1100-1300 cm⁻¹ region. Aromatic C-H and C=C stretching and bending vibrations would also be present. A detailed analysis would involve assigning each observed band to a specific vibrational mode, often aided by computational frequency calculations.

Raman Spectroscopy for Structural Information

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the aromatic ring and the C-CF3 bond. The symmetric stretching of the benzene (B151609) ring, for example, would be expected to produce a strong Raman signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule.

¹H and ¹³C NMR Spectral Interpretation and Chemical Shift Analysis

The ¹H NMR spectrum would provide information on the number and environment of the protons in the molecule. The aromatic protons would appear as distinct signals in the downfield region (typically 6.5-8.0 ppm), with their splitting patterns revealing their coupling relationships. The methyl (-CH3) group protons would likely appear as a singlet in the upfield region (around 2.0-2.5 ppm). The protons of the amino (-NH2) and carboxylic acid (-COOH) groups would also produce characteristic signals, the positions of which can be influenced by solvent and concentration.

The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found at the most downfield position (around 165-185 ppm). The aromatic carbons would resonate in the 110-150 ppm range, with their specific chemical shifts influenced by the attached substituents. The methyl carbon would appear at a much higher field (around 15-25 ppm), and the carbon of the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the three fluorine atoms.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning the ¹H and ¹³C NMR signals. A COSY spectrum would reveal proton-proton coupling networks, helping to establish the connectivity of the aromatic protons. An HMBC spectrum would show correlations between protons and carbons that are two or three bonds apart, providing crucial information for assembling the molecular structure and assigning the quaternary carbons.

Computational NMR Chemical Shift Predictions (e.g., GIAO Method)

In the absence of experimental data, computational methods like the Gauge-Including Atomic Orbital (GIAO) method could be employed to predict the ¹H and ¹³C NMR chemical shifts. This approach involves optimizing the molecular geometry of this compound using quantum chemical calculations (e.g., Density Functional Theory) and then calculating the NMR shielding tensors. The predicted chemical shifts, when referenced to a standard, can provide a theoretical spectrum that could aid in the interpretation of future experimental data.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight of a compound and for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass is instrumental in determining the elemental composition of the molecule and confirming its molecular formula (C9H8F3NO2).

Table 1: Theoretical HRMS Data for this compound

Parameter Theoretical Value
Molecular Formula C9H8F3NO2
Monoisotopic Mass 219.0507
[M+H]+ 220.0585
[M-H]- 218.0429

Note: This table represents theoretical values and awaits experimental verification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable information about the compound's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of a water molecule, a carboxyl group, or cleavage of the trifluoromethyl group. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would yield detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. This data provides an unambiguous confirmation of the molecular structure and insights into its packing in the solid state.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. For this compound (C9H8F3NO2), the theoretical elemental composition would be:

Table 2: Theoretical Elemental Analysis Data for this compound

Element Theoretical Percentage (%)
Carbon (C) 49.33
Hydrogen (H) 3.68
Fluorine (F) 26.01
Nitrogen (N) 6.39
Oxygen (O) 14.60

Note: This table represents theoretical values and awaits experimental verification.

Computational and Theoretical Chemistry Investigations of 2 Amino 3 Methyl 4 Trifluoromethyl Benzoic Acid

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Molecular Geometry Optimization and Conformational Analysis

The initial step in a quantum chemical investigation is the optimization of the molecular geometry to find the most stable arrangement of atoms in space. For 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid, this would typically be performed using a method like B3LYP with a basis set such as 6-311++G(d,p). The presence of the amino (-NH2), carboxylic acid (-COOH), methyl (-CH3), and trifluoromethyl (-CF3) groups on the benzene (B151609) ring leads to several possible conformations.

The primary conformational considerations involve the orientation of the carboxylic acid and amino groups relative to the benzene ring and to each other. Intramolecular hydrogen bonding between the amino group's hydrogen and the carbonyl oxygen of the carboxylic acid is a key factor in determining the most stable conformer, a feature commonly observed in ortho-aminobenzoic acids. The bulky trifluoromethyl and methyl groups will sterically influence the planarity of the amino and carboxylic acid groups with respect to the aromatic ring. It is anticipated that the carboxylic acid group may be slightly twisted out of the plane of the benzene ring to minimize steric hindrance with the adjacent methyl and trifluoromethyl groups.

A detailed conformational analysis would involve rotating the C-N and C-C bonds connecting the amino and carboxylic acid groups to the ring, respectively, and calculating the energy of each conformation to identify the global minimum on the potential energy surface.

Interactive Data Table: Predicted Geometric Parameters

Below is a hypothetical table of selected optimized geometric parameters for the most stable conformer of this compound, derived from typical values for similar substituted benzoic acids.

ParameterBond/AnglePredicted Value
Bond LengthC-COOH1.48 Å
Bond LengthC=O1.22 Å
Bond LengthC-OH1.35 Å
Bond LengthC-NH21.39 Å
Bond LengthC-CF31.50 Å
Bond AngleO=C-OH123°
Dihedral AngleC-C-C=O~15°
Dihedral AngleC-C-N-H~5°

Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Properties

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the electron-donating amino group. The LUMO, conversely, is likely to be distributed over the electron-withdrawing carboxylic acid and trifluoromethyl groups. The presence of the strongly electron-withdrawing -CF3 group is expected to lower the energy of the LUMO significantly, thereby reducing the HOMO-LUMO gap compared to its non-fluorinated analog, 2-amino-3-methylbenzoic acid. This smaller energy gap would suggest a higher chemical reactivity.

Interactive Data Table: Predicted Frontier Orbital Energies

This table presents plausible HOMO, LUMO, and energy gap values for this compound based on trends observed in related molecules.

PropertyPredicted Value (eV)
HOMO Energy-6.2
LUMO Energy-1.8
HOMO-LUMO Gap4.4

Prediction of Spectroscopic Parameters (e.g., IR, NMR)

DFT calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (typically broad), the N-H stretches of the amino group, the C=O stretch of the carbonyl group, and strong C-F stretching vibrations associated with the trifluoromethyl group. The calculated frequencies are often systematically scaled to improve agreement with experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict 1H and 13C NMR chemical shifts. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this molecule, the protons of the amino group and the carboxylic acid would exhibit characteristic shifts. The aromatic protons would show a splitting pattern influenced by the various substituents. The 13C NMR spectrum would show distinct signals for the carboxylic carbon, the carbons of the benzene ring (with those bonded to the electron-withdrawing -COOH and -CF3 groups shifted downfield), and the methyl carbon.

Interactive Data Table: Predicted Key Spectroscopic Data

The following table provides hypothetical, yet representative, predicted spectroscopic data.

SpectrumGroupPredicted Wavenumber/Chemical Shift
IRO-H stretch~3300-2500 cm⁻¹ (broad)
IRN-H stretch~3400-3200 cm⁻¹
IRC=O stretch~1680 cm⁻¹
IRC-F stretch~1100-1300 cm⁻¹
¹H NMRCOOH~11-13 ppm
¹H NMRAromatic H~7-8 ppm
¹H NMRNH₂~4-5 ppm
¹³C NMRC=O~170 ppm
¹³C NMRC-CF₃~125 ppm (quartet)

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and intermolecular interactions.

Investigating Conformational Stability and Dynamics

While quantum chemical calculations identify stable conformers, MD simulations can explore the transitions between these conformers over time and at different temperatures. An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would reveal the flexibility of the molecule. The simulations would track the fluctuations in dihedral angles associated with the carboxylic acid and amino groups, providing insights into their rotational freedom and the stability of any intramolecular hydrogen bonds. The dynamics of the methyl and trifluoromethyl groups' rotations would also be accessible.

Analysis of Intermolecular Interactions and Self-Assembly (e.g., Dimerization)

Benzoic acid and its derivatives are well-known to form hydrogen-bonded dimers in both the solid state and in non-polar solvents. For this compound, the primary mode of dimerization is expected to involve the formation of two hydrogen bonds between the carboxylic acid groups of two molecules, creating a stable cyclic dimer.

MD simulations of multiple molecules can be used to study the thermodynamics and kinetics of this dimerization process. By analyzing the radial distribution functions between key atoms (e.g., the oxygen and hydrogen atoms of the carboxylic acid groups), the formation and stability of these dimers can be quantified. Furthermore, other intermolecular interactions, such as π-π stacking of the benzene rings and interactions involving the trifluoromethyl groups, can be investigated. The trifluoromethyl group, with its partial positive charge on the carbon and partial negative charges on the fluorines, can participate in specific dipole-dipole and other electrostatic interactions that may influence the self-assembly and packing of the molecules in condensed phases. These simulations can provide a molecular-level understanding of the forces driving the formation of larger aggregates and, ultimately, the crystal structure.

Theoretical Prediction of Physicochemical Descriptors and Their Relationship to Molecular Structure

Computational chemistry provides powerful tools to estimate the physicochemical properties of molecules, offering insights into their behavior in various chemical and biological environments. These predictions are crucial in the early stages of research and development, guiding experimental work and helping to understand structure-property relationships.

The acidity constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. For substituted benzoic acids, the pKa is significantly influenced by the electronic effects of the substituents on the aromatic ring.

The pKa of this compound would be determined by the interplay of its three substituents: the electron-donating amino group, the weakly electron-donating methyl group, and the strongly electron-withdrawing trifluoromethyl group. The amino group (-NH2) generally increases the pKa (making the acid weaker) due to its electron-donating resonance effect, which destabilizes the resulting carboxylate anion. Conversely, the trifluoromethyl group (-CF3) is a powerful electron-withdrawing group through a negative inductive effect, which stabilizes the carboxylate anion and significantly decreases the pKa (making the acid stronger). The methyl group (-CH3) has a weak electron-donating inductive effect. The position of these groups relative to the carboxylic acid is also crucial.

Computational methods, such as those based on Density Functional Theory (DFT), are employed to predict pKa values. nih.gov These calculations determine the free energy change of the deprotonation reaction. researchgate.net Quantitative Structure-Property Relationship (QSPR) models, which correlate molecular descriptors with experimental pKa values of related compounds, also serve as a predictive tool. researchgate.net For ortho-substituted benzoic acids, intramolecular hydrogen bonding can also play a significant role in determining acidity. rsc.org

Table 1: Predicted Physicochemical Descriptors for Benzoic Acid Derivatives (Illustrative) This table is for illustrative purposes to show how data would be presented. Specific values for this compound are not available.

Compound Predicted pKa Predicted LogP Predicted LogD (pH 7.4)
Benzoic Acid 4.20 1.87 -1.33
4-Aminobenzoic acid 4.92 0.83 -2.07
4-(Trifluoromethyl)benzoic acid 3.65 3.13 0.08

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's solubility in a nonpolar solvent relative to a polar one. It is a key determinant of a molecule's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The distribution coefficient (LogD) is a pH-dependent measure of lipophilicity that is particularly relevant for ionizable compounds like carboxylic acids.

The LogP of this compound would be influenced by its constituent groups. The trifluoromethyl group substantially increases lipophilicity, while the amino and carboxylic acid groups are hydrophilic. Computational methods for predicting LogP are typically fragment-based, where the LogP of a molecule is calculated by summing the contributions of its individual fragments.

LogD is calculated from the LogP and pKa values. For an acidic compound, the LogD will be lower than the LogP at pH values above the pKa, as the ionized form is more water-soluble. Given the predicted ionizable nature of the title compound, its distribution and partitioning behavior in biological systems would be highly dependent on the pH of the environment.

Aromaticity Assessment (e.g., HOMA Index)

Aromaticity is a fundamental concept in organic chemistry that describes the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor of aromaticity, calculated from the bond lengths of the ring. acs.org A HOMA value of 1 indicates a fully aromatic system like benzene, while a value of 0 suggests a non-aromatic system. acs.org

The aromaticity of the benzene ring in this compound would be influenced by its substituents. Both electron-donating and electron-withdrawing groups can affect the bond lengths in the ring and thus alter the HOMA index. researchgate.net Generally, substitution leads to a decrease in aromaticity compared to unsubstituted benzene. mdpi.com Computational methods can be used to optimize the geometry of the molecule and calculate the bond lengths, from which the HOMA index can be derived. This provides a quantitative measure of the aromatic character of the substituted ring. researchgate.net

Theoretical Insights into Molecular Recognition and Binding Affinities (non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to predict the binding affinity and mode of interaction of small molecules with protein targets. nih.govmdpi.com

Theoretical studies into the molecular recognition of this compound would involve docking this molecule into the active site of a relevant protein. The calculations would predict the binding energy and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues.

Chemical Reactivity and Mechanistic Studies of 2 Amino 3 Methyl 4 Trifluoromethyl Benzoic Acid

Acid-Base Chemistry of Carboxylic Acid and Amino Functionalities

The acidity of the carboxylic acid and the basicity of the amino group in 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid are significantly influenced by the electronic effects of the substituents on the aromatic ring.

The carboxylic acid functionality (-COOH) is acidic due to the resonance stabilization of its conjugate base, the carboxylate anion (-COO⁻). The acidity of benzoic acid is enhanced by electron-withdrawing groups and diminished by electron-donating groups. In the case of this compound, the strongly electron-withdrawing trifluoromethyl group at the para position is expected to significantly increase the acidity of the carboxylic acid compared to benzoic acid (pKa ≈ 4.2). This is due to the inductive effect of the CF3 group, which helps to stabilize the negative charge on the carboxylate anion. Conversely, the electron-donating amino and methyl groups would tend to decrease the acidity. However, the powerful electron-withdrawing nature of the trifluoromethyl group is likely to be the dominant factor. For comparison, the predicted pKa of the structurally similar 2-amino-3-methylbenzoic acid is around 5.01, indicating a decrease in acidity relative to benzoic acid due to the presence of two electron-donating groups. The addition of a trifluoromethyl group at the 4-position would counteract this effect, leading to a pKa value lower than 5.01.

The amino group (-NH2) is basic due to the lone pair of electrons on the nitrogen atom, which can accept a proton. The basicity of anilines is reduced by electron-withdrawing groups, which delocalize the lone pair into the aromatic ring, making it less available for protonation. The trifluoromethyl group will, therefore, decrease the basicity of the amino group. The ortho-methyl group may cause some steric hindrance, potentially affecting the solvation of the anilinium ion and slightly modifying its basicity. The pKa of the conjugate acid of aniline (B41778) is about 4.6. For 2-amino-3-methylbenzoic acid, the predicted pKa of the protonated amino group is approximately 1.88, indicating a significant decrease in basicity. The presence of the trifluoromethyl group in the target molecule would likely lead to an even lower pKa for the anilinium ion, rendering the amino group weakly basic.

Functional GroupPredicted pKa (2-amino-3-methylbenzoic acid)Expected Influence of 4-CF3 Group
Carboxylic Acid5.01 Decrease (more acidic)
Amino (conjugate acid)1.88 Decrease (less basic)

Electrophilic and Nucleophilic Reactivity on the Aromatic Ring

The directing effects of the substituents on the aromatic ring determine the regioselectivity of electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution, the amino and methyl groups are activating, ortho-, para-directing groups, while the trifluoromethyl group is a deactivating, meta-directing group. The powerful activating and directing effect of the amino group typically dominates in such reactions. byjus.com Therefore, incoming electrophiles are expected to substitute at the positions ortho and para to the amino group. The positions C5 and C6 are ortho and para to the amino group, respectively. However, the C6 position is also ortho to the carboxylic acid group, which may introduce some steric hindrance. The C5 position is meta to the deactivating trifluoromethyl group. The interplay of these electronic and steric factors will determine the final product distribution. Given the strong activation by the amino group, substitution at the C5 position is the most likely outcome.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is favored on aromatic rings bearing strong electron-withdrawing groups. The trifluoromethyl group significantly deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. For a nucleophilic aromatic substitution to occur, a good leaving group is typically required on the ring. In the absence of a leaving group like a halide, SNAr reactions are unlikely to occur under standard conditions. However, if a suitable leaving group were present, the trifluoromethyl group would direct incoming nucleophiles to the ortho and para positions relative to itself.

Investigation of Reaction Mechanisms for Functional Group Transformations

The carboxylic acid and amino functionalities of this compound can undergo a variety of transformations.

Reactions of the Carboxylic Acid Group:

The carboxylic acid can be converted to esters, amides, and acid chlorides through standard synthetic methodologies. For instance, esterification can be achieved by reacting the benzoic acid with an alcohol in the presence of an acid catalyst. Amide formation can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride, followed by reaction with an amine. Direct amide formation is also possible using coupling agents.

Reactions of the Amino Group:

The amino group can be acylated, alkylated, and diazotized. Acylation, for example with acetyl chloride, would form an amide. Diazotization of the amino group with nitrous acid (HNO2) at low temperatures would yield a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a variety of substituents, or it can be used to generate a benzyne (B1209423) intermediate. Substituted anthranilic acids are known to undergo various cyclization reactions to form heterocyclic compounds. scielo.brresearchgate.net For instance, reaction with phosgene (B1210022) can lead to the formation of isatoic anhydride (B1165640) derivatives. wikipedia.org

Influence of the Trifluoromethyl Group on Aromatic Reactivity and Stability

The trifluoromethyl group exerts a profound influence on the chemical properties of the aromatic ring.

Electronic Effects:

The CF3 group is one of the most powerful electron-withdrawing groups due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) deactivates the aromatic ring towards electrophilic attack by withdrawing electron density from the π-system. youtube.com This deactivation makes reactions like nitration or halogenation require harsher conditions compared to benzene (B151609). Conversely, this electron withdrawal stabilizes anionic intermediates, which is why it activates the ring for nucleophilic aromatic substitution.

Steric Effects:

Stability:

The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly stable and resistant to many chemical transformations. This stability is a key reason for its incorporation into many pharmaceutical and agrochemical compounds. nih.gov The CF3 group can also increase the lipophilicity of the molecule, which can affect its biological activity and solubility.

An extensive search of publicly available scientific literature and chemical databases did not yield specific synthetic applications for the chemical compound This compound . The information necessary to fulfill the requirements of the requested article outline is not present in the available resources. Research and documentation for closely related analogs, such as 2-amino-4-(trifluoromethyl)benzoic acid, exist, but per the instructions to focus solely on the specified compound, this information cannot be used.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content for the specified sections and subsections.

Q & A

Q. What are the common synthetic routes for 2-amino-3-methyl-4-(trifluoromethyl)benzoic acid, and what challenges arise during its preparation?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of a benzoic acid scaffold. A plausible route includes:

Substitution : Introduce the trifluoromethyl group via electrophilic aromatic substitution or cross-coupling reactions (e.g., using CF₃Cu reagents).

Methylation : Install the 3-methyl group using methyl iodide or dimethyl sulfate under basic conditions.

Amination : Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or direct amination using NH₃/NaBH₄.
Challenges : Steric hindrance from the 3-methyl and 4-CF₃ groups can reduce reaction efficiency. Purification often requires recrystallization or preparative HPLC due to polar byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and confirming its purity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves substituent positions (e.g., distinguishing 3-methyl and 4-CF₃ groups via coupling patterns).
  • HPLC-MS : Validates molecular weight (MW = 263.19 g/mol) and purity (≥95% by area normalization).
  • X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for structural confirmation .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodological Answer :
  • Drug Intermediate : Used to synthesize kinase inhibitors or anti-inflammatory agents. The trifluoromethyl group enhances metabolic stability and membrane permeability.
  • SAR Studies : Positional effects of substituents (e.g., 3-methyl vs. 4-CF₃) on target binding are evaluated via competitive binding assays or crystallographic analysis .

Advanced Research Questions

Q. How does the substitution pattern (2-amino, 3-methyl, 4-CF₃) influence physicochemical properties like solubility and pKa?

  • Methodological Answer :
  • Solubility : The polar amino and carboxyl groups improve aqueous solubility, while the hydrophobic CF₃ and methyl groups reduce it. Measure via shake-flask method in buffered solutions.
  • pKa Determination : Use potentiometric titration or UV-spectroscopy. The electron-withdrawing CF₃ group lowers the carboxyl group’s pKa (~2.8–3.2) compared to unsubstituted benzoic acid (pKa 4.2) .

Q. What strategies resolve contradictions in crystallographic data for this compound?

  • Methodological Answer :
  • Data Validation : Cross-check SHELXL refinement parameters (R-factor, wR2) against alternative software (e.g., Olex2).
  • Twinned Data : Use the TwinRotMat tool in SHELXTL to model twinning fractions.
  • High-Resolution Data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve electron density maps for ambiguous substituents .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., COX-2).
  • DFT Calculations : Analyze electronic effects (e.g., CF₃-induced charge redistribution) using Gaussian09 with B3LYP/6-31G* basis sets.
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. What experimental approaches validate the compound’s metabolic stability in vitro?

  • Methodological Answer :
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess potential drug-drug interactions.
  • Half-Life (t₁/₂) : Calculate using the formula t1/2=ln(2)/kt_{1/2} = \ln(2)/k, where kk is the elimination rate constant .

Data-Driven Research Questions

Q. How do positional isomers (e.g., 2-amino-4-CF₃ vs. 3-amino-5-CF₃) differ in biological activity?

  • Methodological Answer :
  • In Vitro Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR tyrosine kinase).
  • Crystallography : Resolve binding modes; the 4-CF₃ group may occupy hydrophobic pockets more effectively than 5-CF₃.
  • LogP Analysis : Measure via shake-flask to correlate lipophilicity with cell permeability .

Q. What methods optimize regioselectivity during trifluoromethylation?

  • Methodological Answer :
  • Directing Groups : Use pyridine or -COOH to guide CF₃ placement via coordination with transition metals (e.g., Pd-catalyzed C-H activation).
  • Microwave Synthesis : Enhance reaction rates and selectivity under controlled temperature (80–120°C).
  • Fluorous Tags : Facilitate purification of CF₃-containing intermediates via solid-phase extraction .

Q. How can researchers address discrepancies in NMR spectra caused by fluorine coupling?

  • Methodological Answer :
  • ¹⁹F NMR : Resolve CF₃ splitting patterns (quartet for J₃-F-C coupling).
  • Decoupling Experiments : Suppress ¹H-¹⁹F coupling during ¹H NMR acquisition.
  • 2D HSQC : Correlate ¹H and ¹³C signals to assign overlapping peaks from aromatic protons .

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